Cas no 174264-47-2 (6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene)

174264-47-2 structure
Nome do Produto:6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene Propriedades químicas e físicas
Nomes e Identificadores
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- 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene
- [6-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
- 6-tert-ButyldiMethylsilyl-4'-hydroxy Raloxifene
- 6-TERT-BUTYLDIMETHYLSYLYL-4’-HYDROXYRALOXIFENE
- 6-tert-Butyldimethylsilyl-4a€-hydroxy Raloxifene
- [6-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]Methanone
- SCHEMBL2407930
- 6-tert-Butyldimethylsilyl-4 inverted exclamation mark -hydroxy Raloxifene
- 174264-47-2
- DTXSID70443288
- 6-Tert-Butyldimethylsilyl-4-Hydroxyraloxifene
- AKOS030240615
- Methanone, [6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-
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- Inchi: InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-17-18-29-30(23-28)40-33(25-9-13-26(36)14-10-25)31(29)32(37)24-11-15-27(16-12-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3
- Chave InChI: LVZAJJMYYKOTDQ-UHFFFAOYSA-N
- SMILES: O=C(c1c3ccc(O[Si](C(C)(C)C)(C)C)cc3sc1c2ccc(O)cc2)c5ccc(OCCN4CCCCC4)cc5
Propriedades Computadas
- Massa Exacta: 587.25300
- Massa monoisotópica: 587.25255650g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 41
- Contagem de Ligações Rotativas: 10
- Complexidade: 842
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 87.2Ų
Propriedades Experimentais
- Densidade: 1.1±0.1 g/cm3
- Ponto de Fusão: 98-100°C
- Ponto de ebulição: 706.2±60.0 °C at 760 mmHg
- Ponto de Flash: 380.9±32.9 °C
- Solubilidade: Acetone, Chloroform, Dichloromethane, Ethanol, Methanol
- PSA: 87.24000
- LogP: 8.69150
- Pressão de vapor: 0.0±2.3 mmHg at 25°C
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:-20?C Freezer
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | B691340-50mg |
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene |
174264-47-2 | 50mg |
$ 115.00 | 2023-09-08 | ||
TRC | B691340-1000mg |
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene |
174264-47-2 | 1g |
$ 1068.00 | 2023-04-18 | ||
TRC | B691340-500mg |
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene |
174264-47-2 | 500mg |
$ 718.00 | 2023-04-18 | ||
TRC | B691340-250mg |
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene |
174264-47-2 | 250mg |
$ 368.00 | 2023-09-08 | ||
TRC | B691340-1g |
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene |
174264-47-2 | 1g |
$ 875.00 | 2022-06-06 | ||
TRC | B691340-100mg |
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene |
174264-47-2 | 100mg |
$ 138.00 | 2023-09-08 |
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene Literatura Relacionada
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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